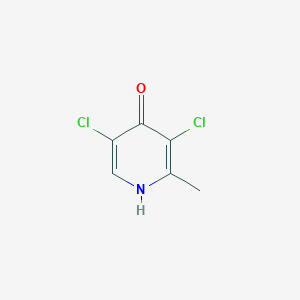

3,5-Dichloro-2-methylpyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2NO |

|---|---|

Molecular Weight |

178.01 g/mol |

IUPAC Name |

3,5-dichloro-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C6H5Cl2NO/c1-3-5(8)6(10)4(7)2-9-3/h2H,1H3,(H,9,10) |

InChI Key |

QNKMVTVSNLLVRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 2 Methylpyridin 4 Ol and Analogues

Direct Halogenation Approaches for Pyridinol Derivatives

Direct halogenation of pyridinol precursors represents a more straightforward approach to obtaining chlorinated pyridinols. This method hinges on the careful selection of chlorinating agents and reaction conditions to achieve the desired substitution pattern on the pyridine (B92270) ring.

Regioselective Chlorination Strategies for Pyridinol Precursors

The synthesis of 3,5-dichloro-2-methylpyridin-4-ol typically starts from the precursor 2-methylpyridin-4-ol, which exists in equilibrium with its tautomeric form, 2-methyl-4-pyridone. The electronic nature of the pyridin-4-one system directs electrophilic substitution, such as chlorination, to the 3 and 5 positions, which are activated by the electron-donating character of the ring nitrogen and the carbonyl group.

The regioselectivity of the chlorination is therefore inherently favored at the positions flanking the carbonyl group. The key to a successful synthesis lies in controlling the extent of chlorination to achieve the desired dichlorinated product without significant formation of mono-chlorinated or over-chlorinated byproducts.

Influence of Chlorinating Agents and Reaction Conditions on Regioselectivity and Yield

A variety of chlorinating agents can be employed for the synthesis of chlorinated pyridinols, with the choice of agent significantly impacting the reaction's outcome. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). organic-chemistry.orgchemicalbook.com

Sulfuryl chloride is a powerful chlorinating agent that can effectively introduce two chlorine atoms onto the pyridine ring. The reaction is typically carried out in a suitable solvent, and the stoichiometry of the reactants must be carefully controlled to favor dichlorination.

N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent. chemicalbook.comsigmaaldrich.comwikipedia.org Its use can offer better control over the reaction, potentially leading to higher yields of the desired 3,5-dichloro product with fewer byproducts. chemicalbook.comsigmaaldrich.com The reaction conditions, such as temperature and reaction time, are critical parameters that need to be optimized to ensure complete dichlorination while minimizing side reactions.

The table below summarizes the influence of different chlorinating agents on the synthesis of chlorinated aromatic compounds, which can be extrapolated to the synthesis of this compound.

| Chlorinating Agent | General Characteristics | Potential Application for this compound |

| **Sulfuryl Chloride (SO₂Cl₂) ** | Powerful, can lead to multiple chlorinations. | Effective for dichlorination, but may require careful control of stoichiometry and conditions to avoid over-chlorination. |

| N-Chlorosuccinimide (NCS) | Milder, more selective, easier to handle. chemicalbook.comsigmaaldrich.comwikipedia.org | Offers potentially higher regioselectivity and yields for the target compound. chemicalbook.com |

Multi-Step Synthesis Utilizing Protected Intermediates for Enhanced Control

Hydroxyl Group Protection Techniques in Pyridinol Synthesis

The hydroxyl group of 2-methylpyridin-4-ol can be protected as an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether, to prevent its interference with the subsequent chlorination reaction. organic-chemistry.orgmasterorganicchemistry.com The choice of protecting group is crucial and depends on its stability under the chlorination conditions and the ease of its removal in the final step.

Common protecting groups for hydroxyl functions include:

Benzyl (Bn) ethers: These are relatively stable and can be introduced using benzyl halides. organic-chemistry.org

Silyl ethers: A variety of silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), can be used. masterorganicchemistry.com Their stability varies, allowing for selective deprotection if needed. gelest.com

Controlled Halogenation within Protected Pyridinol Systems

Once the hydroxyl group is protected, the resulting intermediate, for example, 4-benzyloxy-2-methylpyridine or 2-methyl-4-(trialkylsilyloxy)pyridine, can be subjected to chlorination. The halogenation of the protected pyridinol will still be directed to the 3 and 5 positions due to the electronic influence of the pyridine ring system. The use of a protected intermediate can sometimes lead to cleaner reactions with fewer side products compared to the direct chlorination of the unprotected pyridinol.

Deprotection Methodologies for Target Compound Isolation

The final step in this multi-step synthesis is the removal of the protecting group to unveil the hydroxyl function of the target compound, this compound. The deprotection method must be chosen carefully to ensure that the chloro substituents on the pyridine ring remain intact.

Deprotection of Benzyl Ethers: Benzyl ethers are commonly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). organic-chemistry.org However, this method might not be suitable if other reducible functional groups are present. Alternative methods, such as oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can also be employed. organic-chemistry.org

Deprotection of Silyl Ethers: Silyl ethers are typically cleaved under acidic conditions or by using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). gelest.com The conditions for deprotection can be tuned based on the specific silyl group used, allowing for selective removal if necessary. gelest.com

The following table outlines common deprotection methods for hydroxyl protecting groups relevant to the synthesis of this compound.

| Protecting Group | Deprotection Reagent(s) | Key Considerations |

| Benzyl (Bn) | H₂/Pd/C organic-chemistry.org | May affect other reducible groups. |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) organic-chemistry.org | Oxidative cleavage, useful for substrates sensitive to hydrogenolysis. | |

| Silyl Ethers (e.g., TMS, TES, TBDMS) | Tetrabutylammonium fluoride (TBAF) gelest.com | Common and effective fluoride source for cleaving Si-O bonds. |

| Acidic conditions (e.g., HCl, Acetic Acid) gelest.com | The lability of the silyl ether to acid depends on the specific silyl group. |

Advanced Synthetic Transformations for Pyridine Core Derivatization

The derivatization of the pyridine core is crucial for creating a diverse range of molecules with specific functionalities. Several advanced synthetic methods are employed to achieve this, with metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution being particularly prominent.

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Scaffolds (e.g., Suzuki, Negishi, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. nih.gov These reactions offer high efficiency and functional group tolerance, allowing for the diversification of a common intermediate. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.org In the context of dichloropyridines, regioselectivity is a key consideration. For instance, in 2,4-dichloropyrimidines, the Suzuki coupling preferentially occurs at the 4-position. nih.gov Microwave-assisted Suzuki couplings have been shown to be highly efficient, offering short reaction times and low catalyst loadings for the synthesis of C4-substituted pyrimidines. mdpi.com The choice of solvent and base is critical for the success of these reactions. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is particularly useful for installing a variety of groups, including alkyl, aryl, and heteroaryl moieties. nih.gov For example, a 2-pyridyl group, which is challenging to introduce via Suzuki coupling, can be successfully installed at the C4 position of a dichloropyridine using Negishi conditions. nih.gov The Negishi coupling is known for its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Stille Coupling: The Stille reaction utilizes organotin compounds to couple with organic halides or triflates, catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of the Stille coupling is its tolerance of a wide range of functional groups. uwindsor.ca However, the toxicity of the organotin reagents is a major drawback. organic-chemistry.org

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Pyridine Scaffolds

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki | Organoboron | Palladium | Commercially available and stable reagents, mild reaction conditions. mdpi.com | Limited by the availability of boronic acids. nih.gov |

| Negishi | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.orgorgsyn.org | Organozinc reagents can be sensitive to air and moisture. youtube.com |

| Stille | Organotin | Palladium | Excellent functional group tolerance. uwindsor.ca | Toxicity of tin compounds. organic-chemistry.org |

Nucleophilic Aromatic Substitution in Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. youtube.com The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially when halogens are located at the 2- and 4-positions. stackexchange.comwikipedia.org This is because the negative charge in the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com

The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halide. youtube.com For instance, the reaction of pyridine with sodium amide to form 2-aminopyridine (B139424) is a classic example known as the Chichibabin reaction. wikipedia.org In di- or polyhalogenated pyridines, the site of substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Other Cyclization and Functionalization Strategies for Polysubstituted Pyridines

Beyond cross-coupling and SNAr, a variety of other strategies exist for the synthesis and functionalization of polysubstituted pyridines. These methods often involve the construction of the pyridine ring from acyclic precursors.

One notable approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.net This method allows for the creation of highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Another strategy involves the cyclization of 1,5-dicarbonyl compounds with ammonia. youtube.com Modifications of this approach, such as the use of α,β-unsaturated 1,5-dicarbonyl derivatives, provide access to pyridines with diverse substitution patterns. organic-chemistry.org

Recent advancements have also focused on C-H functionalization, which allows for the direct introduction of functional groups onto the pyridine ring without the need for pre-installed halogens. rsc.orgnih.gov These methods are highly atom-economical and offer novel pathways to previously inaccessible derivatives.

Considerations for Industrial-Scale Synthesis Research and Process Optimization

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. Key considerations include cost-effectiveness, safety, scalability, and the environmental impact of the process.

For pyridine derivatives, which are prevalent in the pharmaceutical and agrochemical industries, optimizing the synthesis is of paramount importance. vcu.edupostapplescientific.com This often involves moving from multi-step batch processes to more efficient continuous flow systems. vcu.edu Flow chemistry offers several advantages, including improved control over reaction parameters, enhanced safety, and the potential for automation. ucla.edu

Process optimization also focuses on improving reaction yields and reducing waste. researchgate.net For example, the development of a one-pot, regioselective double Suzuki coupling for dichloropyrimidines significantly streamlines the synthesis of diarylated pyrimidines. nih.govresearchgate.net Furthermore, the use of dehydrating agents in the synthesis of halo-substituted nicotinonitriles has been shown to dramatically increase product yield. vcu.edu

The selection of catalysts and reagents is another critical factor. For industrial applications, the use of expensive or toxic materials, such as the tin compounds in Stille couplings, is often avoided. organic-chemistry.org Research into more sustainable and cost-effective catalysts and reagents is an ongoing area of focus. researchgate.net Bayesian optimization and other computational tools are increasingly being used to accelerate the optimization of reaction conditions. ucla.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dichloropyrimidine |

| 2-aminopyridine |

| Nicotinonitrile |

Chemical Reactivity and Transformation Mechanisms of 3,5 Dichloro 2 Methylpyridin 4 Ol

Nucleophilic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental transformation. The pyridine nitrogen atom makes the ring electron-deficient, particularly at the ortho (2,6) and para (4) positions, thereby facilitating attack by nucleophiles. In 3,5-Dichloro-2-methylpyridin-4-ol, the presence of two chlorine atoms provides sites for substitution. The outcome of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

The reaction of halogenated pyridines with nitrogen-based nucleophiles like primary and secondary amines is a common method for the synthesis of aminopyridines. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom bearing a chlorine atom.

For this compound, nucleophilic attack by an amine could potentially occur at either the C-3 or C-5 position. The regioselectivity of this attack would be influenced by the electronic effects of the substituents. The methyl group at C-2 is electron-donating, which may slightly decrease the electrophilicity of the adjacent C-3 position. Conversely, the hydroxyl group at C-4, especially in its deprotonated form (pyridone tautomer), is strongly electron-donating, which would increase the electron density at the C-3 and C-5 positions, making them less favorable for nucleophilic attack. However, the inductive effect of the chlorine atoms and the ring nitrogen still renders the molecule susceptible to substitution.

With azides, such as sodium azide, a similar nucleophilic substitution is expected to occur, leading to the formation of azidopyridines. These intermediates can be valuable for further synthetic transformations.

Table 1: Predicted Reactivity of this compound with Nitrogen-based Nucleophiles

| Nucleophile | Predicted Product(s) | Remarks |

| Primary Amine (R-NH₂) | 3-Amino-5-chloro-2-methylpyridin-4-ol and/or 5-Amino-3-chloro-2-methylpyridin-4-ol | Regioselectivity depends on electronic and steric factors. |

| Secondary Amine (R₂NH) | 3-(Dialkylamino)-5-chloro-2-methylpyridin-4-ol and/or 5-(Dialkylamino)-3-chloro-2-methylpyridin-4-ol | Steric hindrance from the nucleophile could influence regioselectivity. |

| Sodium Azide (NaN₃) | 3-Azido-5-chloro-2-methylpyridin-4-ol and/or 5-Azido-3-chloro-2-methylpyridin-4-ol | Azido-pyridines are versatile synthetic intermediates. |

Alkoxides, such as sodium methoxide (NaOCH₃), are strong oxygen-based nucleophiles that can displace halides from activated aromatic rings. The reaction of this compound with an alkoxide would be expected to yield the corresponding alkoxy-substituted pyridinol.

The regioselectivity of the reaction with alkoxides will also be governed by the electronic landscape of the pyridine ring. The relative electrophilicity of the C-3 and C-5 positions will determine the site of attack.

Table 2: Predicted Reactivity of this compound with Oxygen-based Nucleophiles

| Nucleophile | Predicted Product(s) | Remarks |

| Sodium Methoxide (NaOCH₃) | 3-Chloro-5-methoxy-2-methylpyridin-4-ol and/or 5-Chloro-3-methoxy-2-methylpyridin-4-ol | Reaction conditions can be tuned to favor mono- or di-substitution. |

| Sodium Ethoxide (NaOCH₂CH₃) | 3-Chloro-5-ethoxy-2-methylpyridin-4-ol and/or 5-Chloro-3-ethoxy-2-methylpyridin-4-ol | The choice of alkoxide allows for the introduction of different alkoxy groups. |

Thiols, in the form of their conjugate bases (thiolates), are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. The reaction with a thiolate, such as sodium thiomethoxide (NaSCH₃), would lead to the formation of a methylthio-substituted pyridinol.

Similar to other nucleophiles, the regioselectivity of the reaction with thiolates is expected to be a key consideration.

Table 3: Predicted Reactivity of this compound with Sulfur-based Nucleophiles

| Nucleophile | Predicted Product(s) | Remarks |

| Sodium Thiomethoxide (NaSCH₃) | 3-Chloro-2-methyl-5-(methylthio)pyridin-4-ol and/or 5-Chloro-2-methyl-3-(methylthio)pyridin-4-ol | Thioethers can be further oxidized to sulfoxides and sulfones. |

| Sodium Thiophenoxide (NaSPh) | 3-Chloro-2-methyl-5-(phenylthio)pyridin-4-ol and/or 5-Chloro-2-methyl-3-(phenylthio)pyridin-4-ol | Aryl thioethers offer opportunities for further cross-coupling reactions. |

The regioselectivity of nucleophilic attack on this compound is a complex issue. The directing effects of the substituents must be considered:

Nitrogen Heteroatom: Directs nucleophilic attack to the α (2,6) and γ (4) positions. Since the 4-position is occupied by a hydroxyl group, this effect primarily activates the 2 and 6 positions (though the 2-position is substituted with a methyl group).

Hydroxyl Group (at C-4): This is a strong electron-donating group, particularly in its pyridone tautomeric form. This deactivates the ortho (3,5) positions towards nucleophilic attack.

Methyl Group (at C-2): This is a weak electron-donating group, which slightly deactivates the adjacent C-3 position.

Chlorine Atoms (at C-3 and C-5): These are electron-withdrawing groups that activate the ring for nucleophilic attack at the carbons to which they are attached.

Given these competing effects, predicting the precise regioselectivity without experimental data is challenging. It is likely that a mixture of isomers would be formed, with the ratio depending on the specific nucleophile and reaction conditions.

Chemoselectivity could also be a factor, for instance, in reactions with nucleophiles that could also react with the hydroxyl group. However, under typical SNAr conditions, substitution at the halogenated positions is generally favored over reaction at the hydroxyl group.

Redox Reactions of the Pyridinol Moiety

The hydroxyl group of this compound can be oxidized to a carbonyl group, leading to the formation of the corresponding pyridone, 3,5-Dichloro-2-methyl-1H-pyridin-4-one. This transformation is a common reaction for hydroxypyridines. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents for the conversion of hydroxypyridines to pyridones include:

Manganese Dioxide (MnO₂): A mild and selective oxidizing agent for allylic and benzylic alcohols, which is also effective for the oxidation of hydroxypyridines.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used, although it may lead to over-oxidation or degradation of the pyridine ring if the conditions are not carefully controlled. libretexts.org

The oxidation product, a pyridone, exists in tautomeric equilibrium with the starting pyridinol. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring.

Table 4: Predicted Oxidation of this compound

| Oxidizing Agent | Predicted Product | Remarks |

| Manganese Dioxide (MnO₂) | 3,5-Dichloro-2-methyl-1H-pyridin-4-one | Mild conditions, often performed in a non-polar solvent. |

| Potassium Permanganate (KMnO₄) | 3,5-Dichloro-2-methyl-1H-pyridin-4-one | Requires careful control of reaction conditions to avoid side reactions. libretexts.org |

Reductive Dehalogenation Strategies for Selective Chlorine Removal

Reductive dehalogenation is a pivotal strategy for the selective removal of chlorine atoms from polychlorinated aromatic compounds like this compound. Achieving selectivity is crucial for synthesizing specific isomers and avoiding over-reduction. Catalytic hydrogenation is a prominent method employed for this purpose, where the choice of catalyst, reaction conditions, and additives plays a significant role in the outcome.

Palladium on carbon (Pd/C) is a widely used and effective catalyst for dechlorination. cabidigitallibrary.org For selective dechlorination, the activity of the catalyst is a key factor; a moderate activity is often required to prevent the removal of all halogen atoms. cabidigitallibrary.org Factors such as temperature and hydrogen flow rate must be carefully optimized, as deviations can negatively impact the selectivity for the desired partially dehalogenated product. cabidigitallibrary.org The addition of a base, or "acid-binding agent," can also significantly improve the selectivity of the reaction without diminishing the catalyst's activity. cabidigitallibrary.org

Heterogeneous palladium catalysts have been developed for selective hydrodechlorination reactions, which can be performed under continuous-flow conditions. rsc.orgresearchgate.net This methodology allows for efficient synthesis and high product yields. rsc.orgresearchgate.net Beyond traditional catalytic hydrogenation, microbial reductive dehalogenation presents an alternative pathway. Certain anaerobic microorganisms, such as Dehalobacter, are capable of dechlorinating compounds like dichloroanilines, which are structurally related to dichloropyridinols. nih.govnih.govbiorxiv.org This biotransformation proceeds via organohalide respiration, where the chlorinated compound serves as an electron acceptor. nih.govbiorxiv.org

Below is a table summarizing various catalytic systems and conditions relevant to the dehalogenation of chlorinated pyridine and aniline derivatives.

| Catalytic System | Reactant Type | Conditions | Key Findings |

| Palladium on Carbon (Pd/C) | Chlorinated Pyridines | 140 °C, H₂ flow | Catalyst with moderate activity is crucial for selectivity. cabidigitallibrary.org |

| Heterogeneous Pd catalysts | Chloropyrazole derivative | Continuous-flow, tetrabutylammonium (B224687) acetate | Enables quantitative yield of the selectively hydrodechlorinated product. rsc.orgresearchgate.net |

| Dehalobacter-dominated culture | Dichloroanilines | Anaerobic, lactate/ethanol as electron donors | Complete dechlorination to aniline occurs, with chloroaniline as a transient intermediate. nih.govbiorxiv.org |

Mechanistic Investigations of Key Transformations

The introduction of chlorine atoms at the 3- and 5-positions of a 2-methylpyridin-4-ol precursor typically proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the C4 position is a strongly activating, ortho-para directing group. Consequently, it directs incoming electrophiles (such as Cl⁺ or a polarized chlorine species) to the positions ortho to it, which are C3 and C5.

The mechanism involves the attack of the π-electrons of the pyridine ring on the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The presence of the electron-donating hydroxyl and methyl groups helps to stabilize this intermediate. Subsequent loss of a proton (H⁺) from the positions of attack restores the aromaticity of the ring, yielding the 3,5-dichloro-substituted product. While direct halogenation of pyridines can be challenging, activating substituents like the hydroxyl group in pyridin-4-ols facilitate the reaction under milder conditions. researchgate.net

The chlorine atoms on this compound are susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pubwikipedia.org This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings containing electron-withdrawing groups and a good leaving group. pressbooks.pubwikipedia.org

The SNAr mechanism is a two-step process:

Addition Step: A nucleophile attacks the carbon atom bearing a chlorine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. youtube.commasterorganicchemistry.com The formation of this intermediate is typically the rate-determining step. masterorganicchemistry.com The negative charge is delocalized throughout the ring and is particularly stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, which restores the aromaticity of the pyridine ring to yield the final substituted product. pressbooks.pub This second step is generally fast. masterorganicchemistry.com

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than other halides, contrary to what is observed in SN2 reactions. wikipedia.orgmasterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining first step. masterorganicchemistry.com

Modern research employs a combination of advanced experimental and computational methods to provide a detailed understanding of reaction pathways involving compounds like this compound.

Kinetic Studies: Systematic kinetic studies are fundamental to distinguishing between possible mechanisms. For SNAr reactions, the rate is typically dependent on the concentrations of both the aromatic substrate and the nucleophile, indicating a second-order process consistent with the addition-elimination pathway. researchgate.net Such studies can help map out the reaction energy profile and identify the rate-determining step.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are powerful tools for detecting and characterizing transient intermediates. The Meisenheimer complex, a key intermediate in the SNAr pathway, can often be observed and structurally characterized using these methods under specific conditions. masterorganicchemistry.com

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for elucidating reaction mechanisms at a molecular level. researchgate.netnih.gov These computational studies can model the entire reaction pathway, including transition states and intermediates. DFT can be used to calculate activation energies, predict regioselectivity in SNAr reactions, and provide insights into the role of solvents and catalysts. researchgate.netnih.gov For instance, computational analysis can reveal how orbital symmetry and energies (e.g., HOMO-LUMO interactions) influence the selectivity of nucleophilic attack on different positions of a dichloropyridine ring. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. The mass spectrum of a related compound, 3,5-dichloropyridine, is available through the NIST WebBook. nist.gov For 3,5-Dichloro-2-methylpyridin-4-ol, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule under electron ionization, would show characteristic losses of fragments such as methyl groups, chlorine atoms, and the hydroxyl group, aiding in the confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine (B92270) ring would be observed in the 1400-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. While a specific spectrum for this compound is not provided, the NIST WebBook contains IR data for related compounds like 3,5-dichloro-2-pyridone (B189641) and 4,5-dichloro-2-nitroaniline. nist.govnist.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound, with a molecular formula of C₆H₅Cl₂NO, the theoretical elemental composition can be calculated. Experimental data from elemental analysis would then be compared to these theoretical values to confirm the empirical formula of the synthesized compound.

Table of Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₅Cl₂NO | 178.01 |

| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 |

| 4-Methylpyridine | C₆H₇N | 93.13 |

| 3,5-Dichloro-2-pyridone | C₅H₃Cl₂NO | 163.99 |

| 4,5-Dichloro-2-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 |

Table of Spectroscopic Data

| Technique | Compound | Key Observations |

| ¹H NMR | 4-Methylpyridine | Methyl protons (~2.3 ppm) chemicalbook.com |

| ¹³C NMR | Pyridine | C2 (~150 ppm), C3 (~124 ppm), C4 (~136 ppm) testbook.com |

| Mass Spec | 3,5-Dichloropyridine | Available in NIST WebBook nist.gov |

| IR Spec | 3,5-Dichloro-2-pyridone | Available in NIST WebBook nist.gov |

| IR Spec | 4,5-Dichloro-2-nitroaniline | Available in NIST WebBook nist.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. These techniques solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT methods, such as the popular B3LYP functional, are widely used for their balance of computational cost and accuracy in predicting the properties of organic molecules. scielo.org.co Such calculations are instrumental in optimizing the molecular geometry to its lowest energy state and elucidating its electronic characteristics.

The structure of 3,5-Dichloro-2-methylpyridin-4-ol is not static; it can exist in different isomeric forms known as tautomers. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, significant tautomerism exists between the pyridin-4-ol form and its corresponding pyridone isomers.

Computational studies are essential for determining the most stable tautomeric form of a molecule. orientjchem.orgresearchgate.net By calculating the total energy of each isomer after geometry optimization, researchers can predict their relative populations at equilibrium. For the this compound system, the main tautomers of interest would be the starting pyridin-4-ol and the pyridin-2-one form. nih.gov Quantum chemical calculations consistently show that for many substituted pyridines, the pyridone form is energetically more favorable than the corresponding hydroxypyridine form. nih.gov For example, calculations on related systems have shown that the keto form is more stable in both the gas phase and in various solvents. nih.gov

The relative energies of these tautomers can be calculated using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The results would predict which tautomer is predominant under given conditions.

Table 1: Potential Tautomers of this compound

| Tautomer Name | Chemical Structure | Notes |

| This compound |  | The enol-like form. |

| 3,5-Dichloro-4-methyl-1H-pyridin-2-one |  | A keto-like (pyridone) tautomer. Often found to be more stable in computational studies of similar compounds. nih.govnih.gov |

Note: Structures are representational. Precise bond lengths and angles would be determined by geometry optimization.

Quantum chemical calculations provide detailed information about the electronic distribution within a molecule, which is key to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution on the molecule's surface. The MEP map uses a color scale to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound and its tautomers, an MEP map would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl or N-H proton, making them susceptible to attack by nucleophiles.

Neutral Regions (Green): Associated with the carbon skeleton and methyl group.

This analysis helps predict how the molecule will interact with other reagents and its potential binding modes in a biological system.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor (nucleophile). A higher energy HOMO indicates a greater willingness to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor (electrophile). A lower energy LUMO suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. For this compound, the HOMO would likely be localized on the pyridine (B92270) ring and the oxygen atom, while the LUMO would be distributed across the ring system, influenced by the electron-withdrawing chlorine atoms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations apply classical mechanics to model the movements of atoms and molecules, providing a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in water or another solvent).

For this compound, MD simulations could be used to:

Analyze the flexibility of the molecule and the rotation of the methyl group.

Study the stability of different tautomers in a solvent environment.

Investigate how the molecule interacts with surrounding water molecules, including the formation and lifetime of hydrogen bonds.

Simulate the behavior of the molecule when it is bound to a biological target, assessing the stability of the complex.

These simulations provide insights into the molecule's behavior in a more realistic, dynamic context than static quantum calculations alone.

Molecular Docking and Binding Affinity Studies in Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target.

The process involves placing the ligand (e.g., this compound) into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy (in kcal/mol). A more negative binding energy suggests a stronger, more favorable interaction.

Following the initial docking pose prediction, the specific interactions between the ligand and the protein's active site are analyzed. These interactions are key to the ligand's affinity and specificity. Computational approaches can identify and quantify various types of interactions:

Hydrogen Bonds: Formed between donor atoms (like the -OH or -NH groups on the ligand) and acceptor atoms (like carbonyl oxygens on the protein backbone).

Hydrophobic Interactions: Occur between nonpolar groups, such as the methyl group or the aromatic ring of the ligand and nonpolar residues of the protein.

Halogen Bonds: The chlorine atoms on the ligand can act as electrophilic regions (the σ-hole) and interact favorably with nucleophilic sites on the protein.

Pi-Stacking: Interactions between the aromatic pyridine ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

By simulating the binding of this compound to a hypothetical target, researchers could generate a table of predicted interactions, guiding further experimental validation.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Predicted Value/Interaction | Significance |

| Binding Energy | -7.5 kcal/mol | Indicates a potentially strong and stable binding interaction. |

| Hydrogen Bonds | Pyridinol-OH with Aspartic Acid residue | Strong, directional interaction anchoring the ligand in the binding pocket. |

| Ring Nitrogen with Serine residue | Additional stabilizing polar interaction. | |

| Hydrophobic Interactions | Methyl group with Leucine, Valine residues | Contributes to binding affinity through the hydrophobic effect. |

| Halogen Bonds | C5-Cl with Carbonyl oxygen of Glycine | A specific, directional interaction that can enhance binding affinity. |

This table is for illustrative purposes only. Actual results would depend on the specific protein target.

Prediction of Spectroscopic Parameters from Computational Models

Theoretical and computational chemistry provides invaluable insights into the spectroscopic characteristics of molecules, often complementing or predicting experimental findings. Methods such as Density Functional Theory (DFT) and other ab initio approaches are commonly employed to calculate various spectroscopic parameters. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C chemical shifts.

Vibrational Spectroscopy: Calculation of infrared (IR) and Raman active vibrational frequencies.

Electronic Spectroscopy: Determination of electronic transition energies and UV-Vis absorption spectra.

However, a thorough review of scientific literature and chemical databases indicates that specific computational studies predicting the spectroscopic parameters for this compound have not been published. Consequently, no data tables or detailed research findings on its computationally predicted spectroscopic properties can be presented.

Derivatization Strategies in Research and Synthetic Utility

Derivatization for Enhanced Analytical Performance in Chemical Research

In analytical chemistry, derivatization is a key strategy to improve the detection and quantification of analytes that may otherwise exhibit poor chromatographic behavior or low ionization efficiency in mass spectrometry.

The inherent polarity and potential for hydrogen bonding of the hydroxyl group in 3,5-dichloro-2-methylpyridin-4-ol can lead to issues in gas chromatography (GC) such as poor peak shape and tailing. To address this, derivatization is often necessary to convert the polar hydroxyl group into a less polar, more volatile functional group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces polarity and increases thermal stability, leading to improved peak shape and resolution in GC analysis. nih.gov

For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors, respectively. nih.gov This is particularly useful if the parent compound has a weak chromophore. The hydroxyl group is a prime target for such derivatization.

| Derivatization Goal | Technique | Common Reagents | Expected Outcome |

| Improved GC Performance | Silylation | BSTFA, MSTFA | Increased volatility and thermal stability, improved peak shape. |

| Enhanced HPLC-UV Detection | Introduction of Chromophore | Acyl chlorides, Isocyanates | Increased molar absorptivity at a specific wavelength. |

| Enhanced HPLC-Fluorescence Detection | Introduction of Fluorophore | Dansyl chloride, Fluorescamine | Increased sensitivity and selectivity of detection. |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical tool. The efficiency of ionization is a critical factor for achieving high sensitivity. spectroscopyonline.com The hydroxyl group of this compound can be derivatized to introduce a functionality that enhances its ionization in the MS source. For instance, derivatization with reagents containing a readily ionizable group, such as a quaternary amine, can significantly improve the signal intensity in electrospray ionization (ESI)-MS. shimadzu-webapp.eu

One such strategy involves the use of isonicotinoyl chloride (INC), which reacts with hydroxyl groups to form esters. nih.gov The resulting derivative incorporates a pyridine (B92270) ring, which can be readily protonated, leading to a stronger signal in positive ion mode ESI-MS. Similarly, propionic anhydride (B1165640) has been used for in-matrix derivatization to enhance the sensitivity of detection for compounds with hydroxyl groups. rug.nl

| Derivatization Strategy | Reagent Example | Ionization Mode | Mechanism of Enhancement |

| Introduction of a basic site | Isonicotinoyl chloride (INC) | Positive ESI | Formation of a readily protonated pyridinium (B92312) ion. nih.gov |

| Acylation | Propionic anhydride | Positive ESI | Increased hydrophobicity and surface activity of the analyte. rug.nl |

| Introduction of a fixed positive charge | Girard's Reagents | Positive ESI | Formation of a permanently charged derivative. spectroscopyonline.com |

Synthetic Derivatization for Introduction of Novel Functionalities

The reactivity of the hydroxyl group and the chloro substituents on the pyridine ring of this compound makes it a versatile starting material for the synthesis of a wide range of derivatives.

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a wide variety of functional groups. For instance, reaction with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding ester derivative. The well-known Fischer esterification, using a carboxylic acid and an acid catalyst, is also a potential route. youtube.com So-called "Barton esters," derived from N-hydroxypyridine-2-thione, can be formed from carboxylic acids and subsequently used in radical reactions, showcasing another synthetic utility of esterification. libretexts.org

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. In the case of this compound, the hydroxyl group can be deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (R-X) to form the corresponding ether. chemspider.com This reaction is versatile and allows for the introduction of various alkyl or aryl groups at the 4-position.

| Reaction Type | General Reactants | Product |

| Esterification | R-COCl, Base | 3,5-dichloro-2-methyl-4-(acyloxy)pyridine |

| Etherification | R-X, Base | 3,5-dichloro-2-methyl-4-(alkoxy)pyridine |

The chlorine atoms at the 3- and 5-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), although the reactivity is influenced by the electronic nature of the ring and the position of the substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para to it.

Functionalization of the C-Cl bonds can be achieved through reactions with various nucleophiles such as amines, alkoxides, and thiols, often requiring elevated temperatures or the use of a catalyst. For example, reaction with an amine (R-NH2) could lead to the displacement of one or both chlorine atoms to form the corresponding amino-substituted pyridines. The synthesis of a new heterocyclic system, 1-azaphenoxaselenine, has been reported starting from 2-chloro-3-hydroxypyridine, demonstrating the utility of the C-Cl bond in forming new ring systems. rsc.org

This compound can serve as a precursor for the synthesis of more complex heterocyclic structures. The functional groups present on the ring can be manipulated to build fused ring systems. For instance, the hydroxyl group and an adjacent chloro substituent could potentially be used in condensation reactions to form a new fused ring.

The synthesis of polysubstituted 3-hydroxypyridines via hetero-Diels-Alder reactions of 5-alkoxyoxazoles with dienophiles highlights a modern approach to constructing such scaffolds. rsc.org While not a direct derivatization of the target compound, it illustrates the importance of substituted hydroxypyridines as key building blocks in synthetic chemistry. The functional handles on this compound make it a candidate for similar multi-step synthetic sequences leading to complex, fused heterocyclic systems. For example, the reaction of phenylsulfonylacetonitrile with α,β-unsaturated nitriles can yield pyridine derivatives, showcasing how different building blocks can be combined to form new heterocyclic rings. mdpi.com

Intermediate Derivatization Methods in Lead Optimization Research

The strategic chemical modification of a lead compound is a cornerstone of the drug discovery process, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. The compound this compound serves as a valuable intermediate scaffold in this endeavor. Its inherent structural features, including the dichlorinated pyridine ring and the reactive hydroxyl group, provide multiple points for derivatization. These modifications are systematically explored in lead optimization campaigns to establish robust structure-activity relationships (SAR).

In a notable example of lead optimization that mirrors the derivatization strategies applicable to this compound, a series of pyridazinone-based thyroid hormone receptor β (THR-β) agonists were developed. While the core in this specific study was a dichlorinated phenyl ring, the principles of derivatization at the 4-oxy position are directly analogous to what would be undertaken with the pyridinol scaffold. The primary goal of this research was to identify potent and selective THR-β agonists for the treatment of dyslipidemia. The beneficial effects of thyroid hormone on lipid levels are primarily mediated by THR-β in the liver, whereas adverse cardiac effects are associated with THR-α activation. nih.govjinsoolim.com

The lead optimization process involved the synthesis of a variety of analogs where different substituents were introduced, and their biological activity was assessed. A key intermediate in this process featured a 3,5-dichloro-4-hydroxyphenyl moiety, which was then elaborated through etherification to link to a pyridazinone heterocycle. This is conceptually identical to the derivatization of the hydroxyl group of this compound.

The subsequent optimization efforts focused on modifying a different part of the molecule, leading to the discovery of MGL-3196. This compound demonstrated a 28-fold selectivity for THR-β over THR-α in a functional assay and showed an excellent safety profile in preclinical and clinical studies. nih.govjinsoolim.com The success of this campaign highlights the power of systematic derivatization to fine-tune the pharmacological properties of a lead compound.

The following table details the structure-activity relationship of a series of pyridazinone-based thyroid hormone agonists, illustrating how modifications to the core structure influence potency and selectivity. This data is representative of the types of analyses performed during lead optimization.

Table 1: Structure-Activity Relationship of Pyridazinone-Based Thyroid Hormone Agonists

| Compound | R Group | THR-β EC50 (µM) | THR-α EC50 (µM) | Selectivity (THR-α/THR-β) |

| 1 | H | 0.45 | 0.25 | 0.6 |

| 2 | CH3 | 0.22 | 0.18 | 0.8 |

| 3 | CH(CH3)2 | 0.09 | 0.15 | 1.7 |

| 4 | C(CH3)3 | 0.12 | 0.20 | 1.7 |

| 5 (MGL-3196) | Isopropyl with cyanoazauracil | 0.034 | 0.95 | 28 |

Data sourced from a study on closely related analogs and presented to illustrate the principles of derivatization in lead optimization. jinsoolim.com

This iterative process of synthesis and biological evaluation is fundamental to identifying a clinical candidate with the desired profile of high potency, selectivity, and safety. The derivatization of intermediates like this compound is a critical step in this journey.

Environmental Chemistry and Transformation Pathways of Halogenated Pyridinols

Formation Mechanisms of Halogenated Pyridinol Disinfection Byproducts (DBPs)

Halogenated pyridinols can be formed as disinfection byproducts (DBPs) when source water containing certain organic precursors is treated with disinfectants. The formation of 3,5-dichloro-2-methylpyridin-4-ol is hypothesized to occur through the reaction of a precursor molecule, 2-methylpyridin-4-ol, with chlorine-based disinfectants.

The type and concentration of the disinfectant used in water treatment play a crucial role in the formation of DBPs. Chlorine-based disinfectants, such as chlorine gas and hypochlorite, are primary reactants in the formation of chlorinated DBPs. The concentration of free available chlorine directly influences the extent of chlorination of organic precursors. Higher chlorine concentrations and longer contact times generally lead to a greater formation of chlorinated byproducts. For instance, the synthesis of the related compound 3,5-dichloro-2,6-dimethyl-4-pyridinol is achieved through the chlorination of 2,6-dimethyl-4-pyridinol in the presence of hydrochloric acid google.com. This suggests that similar conditions could favor the formation of this compound from its corresponding precursor.

The reaction between atomic chlorine and pyridine (B92270) has been shown to preferentially occur at the nitrogen atom, forming a 1-chloropyridinyl radical nih.gov. This initial step can be followed by substitution reactions on the pyridine ring. The side-chain methyl group of methylpyridines can also undergo chlorination, and the basicity of the nitrogen atom in the pyridine ring plays a role in the reaction pathway google.com.

Several water quality parameters significantly affect the formation of halogenated DBPs.

pH: The pH of the water influences the speciation of chlorine and the reactivity of organic precursors. The disinfecting efficacy of chlorine is pH-dependent, with undissociated hypochlorous acid (HOCl) being a more potent disinfectant than the hypochlorite ion (OCl-), which is more prevalent at higher pH cdc.gov. While specific studies on this compound are unavailable, research on other DBPs indicates that the formation of many chlorinated byproducts is pH-dependent.

Bromide/Chloride Concentration: The presence of bromide ions in source water can lead to the formation of brominated and mixed bromo-chloro DBPs. When chlorine is added to water containing bromide, it oxidizes bromide to hypobromous acid (HOBr), which can then react with organic matter. An increase in bromide concentration has been shown to increase the formation of total trihalomethanes (THMs) and haloacetic acids (HAAs), with a shift towards more brominated species nih.govresearchgate.net. This suggests that in the presence of bromide, the formation of brominated or bromo-chloro-methylpyridinols could occur alongside or in place of this compound nih.govresearchgate.net.

Natural Organic Matter (NOM): Natural organic matter, composed of humic and fulvic acids, serves as the primary precursor for the formation of a wide range of DBPs. The reaction of chlorine with NOM leads to the formation of various chlorinated and brominated byproducts. The specific characteristics of the NOM, such as its aromaticity and the presence of nitrogen-containing functional groups, will influence the types and concentrations of DBPs formed.

The following table summarizes the expected influence of key parameters on the formation of this compound, based on general knowledge of DBP formation.

| Parameter | Expected Influence on Formation of this compound |

| Disinfectant Type | Primarily formed with chlorine-based disinfectants (e.g., chlorine gas, hypochlorite). |

| Disinfectant Conc. | Higher concentrations are expected to increase formation. |

| pH | Likely to influence the rate and extent of formation. |

| Bromide Concentration | May lead to the formation of brominated analogues and potentially decrease the yield of the dichlorinated form. |

| NOM Concentration | Higher concentrations of precursor-rich NOM are expected to increase formation. |

Transformation and Degradation Pathways in Aquatic Environments

Once formed, this compound can undergo various transformation and degradation processes in aquatic environments, affecting its persistence and potential impact.

Residual disinfectants, such as free chlorine, can continue to react with DBPs in the distribution system, leading to further transformation. These reactions can result in the formation of other chlorinated species or the degradation of the initial DBP. For example, the reaction of chlorine with phenolic compounds can lead to ring rupture nih.gov. It is plausible that this compound could undergo further oxidation or substitution reactions in the presence of a strong residual disinfectant.

Sunlight can play a significant role in the degradation of organic compounds in surface waters. The photolysis of chlorine itself can produce hydroxyl radicals (•OH), which are highly reactive and can degrade a wide range of organic contaminants nih.govnsf.gov. Iodinated DBPs have been found to be the most susceptible to photodegradation, while chlorinated DBPs are generally more resistant researchgate.net. The susceptibility of a compound to photolysis depends on its ability to absorb light at relevant wavelengths. While direct photolysis data for this compound is not available, studies on other halogenated aromatic compounds can provide insights.

In addition to reactions with disinfectants and photolysis, halogenated pyridinols can be transformed through other abiotic and biotic processes.

Biotic Transformation: Microorganisms in water and sediment can play a crucial role in the degradation of organic pollutants. Numerous bacteria are capable of degrading pyridine and its derivatives, often utilizing them as a source of carbon and/or nitrogen tandfonline.com. The biodegradation of substituted pyridines can be highly dependent on the nature and position of the substituents tandfonline.com. The degradation of halogenated aromatic compounds is a known microbial process, with some bacteria capable of dehalogenating these molecules nih.gov. For instance, Micrococcus luteus has been shown to be involved in the biodegradation of 3,5,6-trichloro-2-pyridinol researchgate.net. It is therefore plausible that microbial communities could adapt to degrade this compound. Some studies have identified complete genetic pathways in bacteria, such as Arthrobacter sp., for the degradation of pyridine nih.gov.

The table below outlines potential degradation pathways for this compound based on the behavior of similar compounds.

| Degradation Pathway | Description |

| Reaction with Residual Disinfectants | Further oxidation or substitution reactions with remaining chlorine in the water distribution system. |

| Photolysis | Direct degradation by sunlight or indirect degradation by photochemically produced reactive species like hydroxyl radicals. |

| Abiotic Degradation | Chemical transformation through processes like hydrolysis. |

| Biotic Degradation | Microbial breakdown, potentially involving dehalogenation and ring cleavage, by bacteria present in aquatic environments. |

Advanced Analytical Methods for Detection and Identification in Environmental Matrices

The detection and quantification of this compound in complex environmental matrices such as soil, water, and sediment present significant analytical challenges. These challenges arise from the compound's polarity, potential for transformation, and the typically low concentrations at which it may be present. Furthermore, the presence of interfering substances in environmental samples necessitates highly selective and sensitive analytical methods. To address these challenges, advanced analytical techniques coupling sophisticated sample preparation, high-resolution chromatographic separation, and highly sensitive detection methods are employed.

A crucial first step in the analysis of this compound from environmental samples is the effective extraction and clean-up of the analyte from the matrix. The choice of sample preparation technique is critical to remove interfering components and concentrate the target analyte to a level amenable to instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of polar compounds like this compound from aqueous samples. Various sorbent materials can be utilized, with polymeric sorbents often being preferred for their ability to retain a wide range of organic compounds. The selection of the appropriate SPE sorbent and elution solvents is key to achieving high recovery rates.

For solid matrices such as soil and sediment, Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offers an efficient extraction method. PLE uses elevated temperatures and pressures to increase the extraction efficiency of organic solvents, reducing extraction times and solvent consumption compared to traditional methods like Soxhlet extraction.

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the subsequent analysis. This can be achieved using various techniques, including additional SPE cartridges with different sorbent chemistries or dispersive solid-phase extraction (dSPE), commonly known as the "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the premier separation techniques for the analysis of polar and thermally labile compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Reversed-phase chromatography is the most common mode used for this type of analysis, typically employing a C18 stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of modifiers like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency for mass spectrometry detection. The use of UHPLC systems, with columns packed with smaller particles, allows for faster analysis times and improved resolution compared to conventional HPLC.

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is the definitive method for the identification and quantification of this compound in environmental samples. The high selectivity and sensitivity of MS allow for the detection of the analyte at trace levels.

Electrospray ionization (ESI) is the most suitable ionization technique for polar compounds like this compound, and it can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS), using instruments such as triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass spectrometers, provides an additional layer of selectivity and is essential for unambiguous identification and quantification in complex matrices. In MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM), significantly enhances the signal-to-noise ratio and reduces matrix interference.

The following tables summarize hypothetical performance data for the analysis of this compound in various environmental matrices using advanced analytical methods. This data is representative of the expected performance of these techniques for a compound of this nature.

Table 1: Representative UHPLC-MS/MS Method Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic System | UHPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions (SRM) | Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z) |

Table 2: Illustrative Performance Data for the Analysis of this compound in Environmental Matrices

| Matrix | Sample Preparation | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Surface Water | Solid-Phase Extraction (SPE) | UHPLC-MS/MS | 0.01 µg/L | 85-105 | < 10 |

| Groundwater | Direct Injection | UHPLC-MS/MS | 0.05 µg/L | 90-110 | < 15 |

| Soil | Pressurized Liquid Extraction (PLE) followed by dSPE | GC-MS/MS | 0.1 µg/kg | 80-110 | < 15 |

| Sediment | PLE followed by SPE cleanup | UHPLC-MS/MS | 0.5 µg/kg | 75-100 | < 20 |

Q & A

Q. How can researchers refine crystal structures of this compound derivatives with twinning or low-resolution data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.